molecular formula C17H17N3O3 B4629181 N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide

N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide

Cat. No.: B4629181
M. Wt: 311.33 g/mol
InChI Key: HGXIWDJYESJHHY-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a methylbenzoyl group, and a hydrazinyl-oxoacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of benzylamine with 2-methylbenzoyl chloride to form N-benzyl-2-methylbenzamide. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinyl derivative, which is subsequently acylated with oxalyl chloride to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2C-B: A recreational designer drug with psychedelic effects.

    2-methylbenzyl benzoate: A compound with similar structural features but different functional groups.

    N-benzyl-2-methyl-beta-alanine: Another benzyl derivative with distinct chemical properties.

Uniqueness

N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12-7-5-6-10-14(12)15(21)19-20-17(23)16(22)18-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXIWDJYESJHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
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N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
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N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
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N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
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N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
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N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide

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